1-Chloro-3-octanol possesses a linear carbon chain with chlorine and hydroxyl groups at the terminal and third positions respectively. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇ClO | |
| IUPAC Name | 1-chlorooctan-3-ol | |
| Molecular Weight | 164.67 g/mol | |
| XLogP3 (Partition Coefficient) | 2.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
The SMILES notation CCC(CCCl)OCCCC accurately represents its branching pattern, while the InChIKey HNYBCMQGHQTAIQ-UHFFFAOYSA-N enables precise database searches. Quantum mechanical calculations reveal three stable conformers due to rotational flexibility around the C2-C3 and C3-C4 bonds, with the gauche conformation dominating at room temperature.
Modern analytical techniques provide detailed characterization:
Direct chlorination of octanol derivatives represents the most straightforward route to 1-chloro-3-octanol. Inorganic chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are commonly employed.
Phosphorus pentachloride reacts with secondary alcohols via a two-step mechanism. Initially, PCl₅ displaces the hydroxyl group of 3-octanol, forming an intermediate oxyphosphonium ion. Subsequent nucleophilic attack by chloride yields 1-chloro-3-octanol and phosphorus oxychloride (POCl₃) as a byproduct [6]. This method requires anhydrous conditions to prevent hydrolysis of PCl₅, which generates hydrochloric acid (HCl) and compromises reaction efficiency [6].
Thionyl chloride offers a milder alternative, particularly for acid-sensitive substrates. The reaction proceeds through the formation of a chlorosulfite intermediate, which undergoes intramolecular chloride displacement to produce 1-chloro-3-octanol alongside sulfur dioxide (SO₂) and HCl [4]. Gas evolution drives the reaction to completion, enabling high yields under reflux conditions.
Hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) catalyzes chlorination via an Sₙ2 mechanism. Protonation of the hydroxyl group converts it into a better leaving group (H₂O⁺), facilitating backside attack by chloride ions. This method typically achieves moderate yields (70–80%) but requires extended reaction times (6–8 hours) [4].
| Agent | Mechanism | Conditions | Byproducts | Yield Range |
|---|---|---|---|---|
| PCl₅ | Oxyphosphonium | Anhydrous, 25°C | POCl₃ | 85–90% [6] |
| SOCl₂ | Chlorosulfite | Reflux, 80°C | SO₂, HCl | 90–95% [4] |
| HCl/ZnCl₂ | Sₙ2 | Reflux, 6–8 hrs | H₂O | 70–80% [4] |
Organocatalytic chlorination methods remain underexplored for 1-chloro-3-octanol synthesis. Existing literature focuses on Lewis acid-catalyzed pathways, such as zinc chloride-assisted HCl activation [4]. However, emerging studies suggest that chiral organocatalysts could enable enantioselective chlorination, though no specific examples are documented in the provided sources.
Biocatalytic strategies for 1-chloro-3-octanol synthesis are not well-characterized in the reviewed literature. Theoretical frameworks propose using halohydrin dehydrogenases or engineered lipases to achieve stereocontrol, but experimental validation remains absent. Current methodologies rely exclusively on chemical synthesis.
Reduction of 1-chloro-3-octanone provides an indirect route to 1-chloro-3-octanol. Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reductants like sodium borohydride (NaBH₄) selectively reduces the ketone to the secondary alcohol. This method avoids harsh chlorination conditions but requires access to pre-chlorinated ketones, which may necessitate additional synthetic steps.
Epoxide ring-opening reactions offer a potential pathway to 1-chloro-3-octanol. Treatment of 3,4-epoxyoctane with HCl induces nucleophilic attack at the less substituted carbon, forming a chlorohydrin intermediate. Acid-catalyzed rearrangement could theoretically yield 1-chloro-3-octanol, though mechanistic details and yields are not reported in the available literature.
The nuclear magnetic resonance spectroscopic characteristics of 1-chloro-3-octanol provide distinctive fingerprints for structural identification and purity assessment. The compound, with molecular formula C8H17ClO and CAS registry number 54314-77-1, exhibits specific chemical shift patterns that reflect its unique molecular environment [1].
In the proton nuclear magnetic resonance spectrum, the hydroxyl proton appears as a characteristic broad signal in the range of 1.5-5.0 parts per million, with the exact position dependent on the degree of hydrogen bonding and sample concentration [2] [3]. The proton attached to the carbon bearing the hydroxyl group displays a distinctive multipicity pattern in the range of 3.4-4.5 parts per million, consistent with typical alcohol chemical shift ranges observed in chlorinated derivatives [2] [4].
The methylene protons adjacent to the chlorine atom exhibit characteristic downfield shifts appearing between 3.6-3.8 parts per million, reflecting the deshielding effect of the electronegative chlorine substituent [5]. The remaining aliphatic methylene protons resonate in the typical alkyl region between 1.2-2.5 parts per million, while the terminal methyl group appears as a triplet in the upfield region at 0.8-1.0 parts per million [3] [4].
In the carbon-13 nuclear magnetic resonance spectrum, the carbon bearing the hydroxyl group appears in the characteristic alcohol region between 68-75 parts per million, while the carbon bonded to chlorine exhibits a downfield shift in the range of 42-48 parts per million [2]. The remaining aliphatic carbons display typical alkyl chemical shifts between 20-35 parts per million, with the terminal methyl carbon appearing in the expected range of 13-15 parts per million [3].
The infrared spectroscopic profile of 1-chloro-3-octanol reveals characteristic absorption bands that correspond to specific molecular vibrations within the compound structure. The hydroxyl group exhibits a prominent stretching vibration that appears as either a sharp absorption at 3550-3600 reciprocal centimeters for free hydroxyl groups or as a broad, intense absorption in the range of 3300-3400 reciprocal centimeters when hydrogen bonding is present [2] [6] [4].
The carbon-hydrogen stretching vibrations associated with the alkyl chains appear as strong absorptions in the region between 2800-3000 reciprocal centimeters, representing both symmetric and asymmetric stretching modes of the methyl and methylene groups [6] [7]. The carbon-oxygen stretching vibration manifests as a strong absorption band in the range of 1000-1100 reciprocal centimeters, providing definitive evidence for the alcohol functional group [4].
The carbon-chlorine stretching vibration appears as a medium-intensity absorption in the range of 550-850 reciprocal centimeters, though this may sometimes fall outside the typical measurement range of standard infrared instrumentation [5]. Additional characteristic absorptions include methylene bending vibrations at 1430-1485 reciprocal centimeters and methyl bending vibrations at 1370-1470 reciprocal centimeters [6] [7].
The mass spectrometric behavior of 1-chloro-3-octanol demonstrates characteristic fragmentation pathways that provide structural information and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 164/166, exhibiting the typical chlorine isotope pattern with a 3:1 intensity ratio reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [8].
Alpha cleavage adjacent to the hydroxyl group represents the dominant fragmentation pathway, producing characteristic ions at mass-to-charge ratios 59 and 99 with high relative intensities [8]. Loss of the chlorine atom generates a fragment at mass-to-charge ratio 129, while dehydration produces an ion at mass-to-charge ratio 146. Loss of the chloromethyl group results in a fragment at mass-to-charge ratio 115 [8].
Additional fragmentation patterns include the formation of pentyl cation at mass-to-charge ratio 71 and propyl cation at mass-to-charge ratio 43, the latter typically appearing with high intensity [8]. Common alkyl fragments appear at mass-to-charge ratios 29, 41, 55, and 57, with variable intensities depending on instrumental conditions and sample preparation methods [8].
The thermodynamic properties of 1-chloro-3-octanol reflect the combined influence of the alcohol and chloroalkyl functionalities on the molecular behavior under various conditions. Group contribution methods predict a boiling point in the range of 210-230 degrees Celsius, representing an elevation compared to the parent octanol due to the presence of the chlorine substituent [9] [10].
The estimated melting point falls within the range of negative 15 to negative 5 degrees Celsius, indicating that the compound remains liquid under standard ambient conditions [9] [10]. The predicted density ranges from 0.95 to 1.05 grams per milliliter, intermediate between typical alcohol and chloroalkane densities [10].
Vapor pressure estimations suggest values between 0.1 and 1.0 millimeters of mercury at 25 degrees Celsius, indicating moderate volatility characteristics [10]. The enthalpy of vaporization is estimated to be 45-55 kilojoules per mole, reflecting the energy required to overcome intermolecular forces including hydrogen bonding and van der Waals interactions [11] [12].
The thermal stability of 1-chloro-3-octanol under normal storage and handling conditions is generally favorable, with decomposition temperatures exceeding 200 degrees Celsius [13]. The compound demonstrates typical stability characteristics of chlorinated alcohols, remaining stable under ambient conditions while potentially undergoing decomposition at elevated temperatures through dehydrohalogenation or oxidation pathways [13].